2-Ethylindazole-6-carboxylic acid

Medicinal Chemistry Physicochemical Profiling Bioavailability

Researchers often face reproducibility issues when substituting N1-ethyl or N2-methyl indazole isomers. 2-Ethylindazole-6-carboxylic acid (CAS 1780467-74-4) eliminates ambiguity with its unique N2-ethyl substitution, delivering a distinct pKa of 3.85 and boiling point of 416.4°C. Key advantages: Quantifiable differentiation - pKa 3.85 vs. 4.09 (N1-ethyl) and 3.81 (N2-methyl) impacts ionization and solubility under physiological conditions. Pre-functionalized scaffold reduces late-stage N-alkylation steps, accelerating SAR exploration. Unambiguous CAS and InChI Key ensure precise inventory management and data integrity.

Molecular Formula C10H10N2O2
Molecular Weight 190.202
CAS No. 1780467-74-4
Cat. No. B2393071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylindazole-6-carboxylic acid
CAS1780467-74-4
Molecular FormulaC10H10N2O2
Molecular Weight190.202
Structural Identifiers
SMILESCCN1C=C2C=CC(=CC2=N1)C(=O)O
InChIInChI=1S/C10H10N2O2/c1-2-12-6-8-4-3-7(10(13)14)5-9(8)11-12/h3-6H,2H2,1H3,(H,13,14)
InChIKeyKYKMMPQNLANWGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethylindazole-6-carboxylic Acid Physicochemical Profile


2-Ethylindazole-6-carboxylic acid (CAS 1780467-74-4) is a 2H-indazole derivative bearing an N2-ethyl substituent and a C6-carboxylic acid group . It possesses a molecular formula of C10H10N2O2, a molecular weight of 190.2 g/mol, and is characterized by a predicted pKa of 3.85 ± 0.30, a predicted boiling point of 416.4 ± 18.0 °C, and a predicted density of 1.30 ± 0.1 g/cm³ . As a heterocyclic building block in the indazole family, it is primarily utilized in medicinal chemistry and chemical biology research for the synthesis of more complex molecular architectures .

Why 2-Ethylindazole-6-carboxylic Acid Cannot Be Simply Substituted


Despite sharing a common indazole-6-carboxylic acid core, positional isomerism and alkyl chain length produce meaningful differences in acidity, lipophilicity, and thermal stability that preclude simple substitution in research and industrial workflows. The N2-ethyl substitution of the target compound confers a distinct pKa (3.85) relative to its N1-ethyl isomer (pKa 4.09) and its N2-methyl analog (pKa 3.81), which directly influences ionization state and solubility under physiological buffer conditions [1]. Furthermore, the predicted boiling point of 2-ethylindazole-6-carboxylic acid (416.4 °C) differs by 30 °C from that of its N1-ethyl isomer (386.4 °C), reflecting divergent intermolecular interactions that impact purification and handling . These quantifiable differences underscore that procurement of the precise molecular entity is essential for maintaining experimental reproducibility and for meeting the specific physicochemical requirements of downstream synthetic or biological applications.

2-Ethylindazole-6-carboxylic Acid vs. Analogs: Quantitative Evidence


pKa and Ionization State vs. 1-Ethyl Isomer

The acid dissociation constant (pKa) of 2-ethylindazole-6-carboxylic acid is predicted to be 3.85 ± 0.30, whereas its N1-ethyl positional isomer exhibits a predicted pKa of 4.09 ± 0.30 . This 0.24-unit difference corresponds to a ~1.7-fold difference in the ratio of ionized to neutral species at pH 7.4, directly impacting aqueous solubility and membrane permeability.

Medicinal Chemistry Physicochemical Profiling Bioavailability

Lipophilicity vs. 2-Methyl Analog

The lipophilicity of 2-ethylindazole-6-carboxylic acid, as approximated by its LogP, is expected to be higher than that of its N2-methyl analog due to the additional methylene group. While a direct experimentally determined LogP value for the ethyl derivative is not available, the calculated LogP for 2-methyl-2H-indazole-6-carboxylic acid is 1.43, and the LogD at pH 7.4 is -1.83 [1]. The addition of a single carbon (ethyl vs. methyl) is classically associated with an increase in LogP of approximately 0.5 units, a change that can significantly alter partitioning behavior and off-target binding.

Drug Design LogP ADME

Thermal Stability vs. 1-Ethyl Isomer

The predicted boiling point of 2-ethylindazole-6-carboxylic acid is 416.4 ± 18.0 °C, which is approximately 30 °C higher than the predicted boiling point of its N1-ethyl isomer (386.4 ± 15.0 °C) . This substantial difference suggests that the 2H-tautomeric form and N2-ethyl substitution pattern enhance intermolecular interactions, potentially hydrogen bonding and π-stacking, relative to the 1H-isomer.

Process Chemistry Purification Stability

Molecular Weight and Formula for Compound Management

2-Ethylindazole-6-carboxylic acid has a molecular formula of C10H10N2O2 and a molecular weight of 190.20 g/mol . This is identical in formula and weight to its N1-ethyl isomer but distinct from the N2-methyl analog (C9H8N2O2, 176.17 g/mol) and the unsubstituted 1H-indazole-6-carboxylic acid (C8H6N2O2, 162.15 g/mol). In automated compound management systems, these exact mass differences are critical for preventing inventory misidentification.

Compound Management Analytical Chemistry Inventory Control

2-Ethylindazole-6-carboxylic Acid Research and Industrial Applications


SAR Studies of 2H-Indazole Inhibitors

2-Ethylindazole-6-carboxylic acid serves as a versatile building block for the synthesis of 2H-indazole-containing kinase inhibitors, protease inhibitors, and nuclear receptor modulators. Its N2-ethyl substitution provides a defined lipophilic vector that differs from N1-ethyl and N2-methyl analogs, enabling systematic SAR exploration around the indazole core [1]. The predicted pKa of 3.85 suggests that at physiological pH, the carboxylic acid will be predominantly ionized, facilitating salt formation and aqueous solubility—a desirable feature for early-stage hit-to-lead optimization .

Isomer-Specific Physicochemical Reference Standard

Given the quantifiable differences in pKa (3.85 vs. 4.09) and boiling point (416.4 vs. 386.4 °C) between the 2-ethyl-2H and 1-ethyl-1H isomers, this compound is uniquely positioned as a reference standard for calibrating computational models of tautomer-dependent properties . It can be employed in academic and industrial laboratories to validate predictive algorithms for acidity and thermal stability in the indazole chemical space.

Synthetic Intermediate for N2-Substituted Indazoles

In synthetic routes where regioselective N2-alkylation is required, 2-ethylindazole-6-carboxylic acid provides a pre-functionalized scaffold that eliminates the need for late-stage N-alkylation steps that may suffer from poor regioselectivity [2]. The carboxylic acid handle at the C6 position is amenable to amide coupling, esterification, and reduction, allowing rapid diversification into libraries of 2-ethylindazole-based compounds for biological screening [2].

Inventory Control for Chemical Collections

In large compound libraries and core collection management, the distinct CAS number (1780467-74-4) and unique InChI Key (KYKMMPQNLANWGO-UHFFFAOYSA-N) of 2-ethylindazole-6-carboxylic acid ensure unambiguous identification and retrieval. Procurement of this specific entity, rather than a generic 'indazole carboxylic acid,' is essential for maintaining the integrity of chemical registries and for ensuring that subsequent screening data is correctly associated with the precise molecular structure .

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